Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is a quinoline derivative characterized by a chloro substituent at position 4, a methoxy group at position 6, and a methyl ester at position 2. The structural features of this compound—electron-withdrawing (Cl) and electron-donating (OCH₃) groups—create a unique electronic environment that influences its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
methyl 4-chloro-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)17-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQVEEOSHQVGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652215 | |
| Record name | Methyl 4-chloro-6-methoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905807-62-7 | |
| Record name | Methyl 4-chloro-6-methoxy-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905807-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-6-methoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate typically involves the reaction of 4-chloro-6-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress. The final product is typically isolated through crystallization and further purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Ester Hydrolysis: Formation of 4-chloro-6-methoxyquinoline-2-carboxylic acid.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block for Organic Synthesis
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, enabling chemists to create derivatives with enhanced properties or functionalities. The compound can be utilized in the synthesis of quinoline-based ligands for coordination chemistry, which are essential in catalysis and materials science.
Synthetic Routes
The synthesis typically involves multiple steps, including:
- Formation of the Quinoline Core: Using methods like Skraup synthesis.
- Introduction of Functional Groups: Methylation and esterification processes to modify the compound's reactivity.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that quinoline derivatives can inhibit key enzymes involved in cancer progression, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .
Case Study: Antitumor Activity
A study demonstrated the effectiveness of quinoline derivatives in inhibiting tumor cell proliferation. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Medicinal Chemistry
Drug Development
The compound is under investigation for its potential therapeutic applications, particularly as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating infections or cancers.
Mechanism of Action
The mechanism involves interaction with enzymes and receptors, leading to inhibition of specific pathways associated with disease progression. For instance, it may modulate receptor signaling or interfere with DNA replication processes.
Industrial Applications
Material Science
In industry, this compound is explored for developing new materials such as polymers and dyes. Its chemical properties allow it to serve as a precursor for synthesizing other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table summarizes key structural analogues and their properties:
Biological Activity
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of chlorine and methoxy groups enhances its pharmacological potential by influencing lipophilicity and reactivity.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of quinoline compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds demonstrated inhibition zones ranging from 22 mm to 27 mm against standard drugs, indicating strong antimicrobial efficacy .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 24 | |
| Quinoline Derivative A | E. coli | 25 | |
| Quinoline Derivative B | Klebsiella pneumoniae | 27 |
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 20.1 | Tubulin polymerization interference | |
| A549 | 14 | ROS generation leading to apoptosis | |
| KB-V1Vbl | 20 | Induction of endoplasmic reticulum stress |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes critical for cellular processes, thereby modulating various biological pathways. For example, its role as a PI3K/mTOR pathway inhibitor has been noted in several studies, highlighting its potential in targeted cancer therapies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound exhibited potent activity with minimal inhibitory concentrations (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option in infectious diseases .
Case Study 2: Cancer Cell Line Studies
In another study, various derivatives were screened against a panel of cancer cell lines. This compound demonstrated significant cytotoxicity with IC50 values ranging from 14 µM to 20 µM across different cell lines, indicating its promising anticancer properties .
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization (Gould–Jacob) | Aniline derivative, β-keto ester | 60–75 | |
| 2 | Chlorination | POCl₃, reflux, 6–8 h | 80–90 | |
| 3 | Esterification | MeOH, H₂SO₄, 12 h | 85–95 |
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Answer:
X-ray crystallography is critical for resolving structural ambiguities, such as regiochemistry of substituents or isomerism. For example:
- SHELX refinement : The SHELXL program refines atomic coordinates and thermal parameters against diffraction data, enabling precise determination of bond lengths, angles, and torsion angles .
- ORTEP visualization : Tools like ORTEP-3 generate thermal ellipsoid plots to assess positional disorder or dynamic motion in the crystal lattice .
- Hydrogen bonding analysis : Weak interactions (e.g., C–H⋯π, C–H⋯O) can be mapped to confirm molecular packing and stability, as seen in related quinoline carboxylates .
Case Study : In a structurally similar compound (Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate), X-ray data confirmed the chloro group’s position at C6 and the ester group’s orientation at C3, ruling out alternative regioisomers .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions. For example, the methoxy group (δ ~3.9 ppm in ¹H NMR) and quinoline aromatic protons (δ 7.1–8.3 ppm) .
- IR spectroscopy : Confirms ester (C=O stretch ~1730 cm⁻¹) and quinoline ring (C=N stretch ~1600 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 251 [M]⁺) and fragmentation patterns validate the molecular formula .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.90 (s, OCH₃), 7.2–8.1 (m, Ar-H) | |
| IR | 1731 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) | |
| MS (EI) | m/z 251 [M]⁺, 236 [M–CH₃]⁺ |
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Solvent selection : High-polarity solvents (e.g., DMF, DCE) enhance cyclization efficiency .
- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or Lewis acids (AlCl₃ for Friedel-Crafts) improve regioselectivity .
- Green chemistry : Ultrasound irradiation reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 10–15% .
Example : In a related synthesis, replacing conventional heating with microwave irradiation increased the cyclization yield from 65% to 82% .
Basic: What are the challenges in purifying this compound?
Answer:
Common purification challenges include:
- By-product removal : Unreacted intermediates (e.g., carboxylic acids) require acid-base extraction or column chromatography (silica gel, hexane/EtOAc eluent) .
- Isomer separation : Regioisomers may co-elute; HPLC with a C18 column and acetonitrile/water gradient resolves these .
Advanced: How do substituents influence the reactivity of this compound in further functionalization?
Answer:
- Electron-withdrawing groups (Cl) : Activate the quinoline ring for nucleophilic aromatic substitution at positions ortho/para to the substituent .
- Methoxy group : Directs electrophilic substitution (e.g., nitration) to the 5- or 7-position via resonance effects .
- Ester group : Hydrolyzes to carboxylic acid under basic conditions, enabling amide coupling for drug-discovery applications .
Case Study : In 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid, the hydroxyl group facilitates oxidation to quinone derivatives, while the methoxy group stabilizes intermediates via resonance .
Advanced: How can computational methods complement experimental data in analyzing this compound?
Answer:
- DFT calculations : Predict vibrational frequencies (IR), NMR chemical shifts, and electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Screens potential biological targets (e.g., enzyme active sites) by modeling ligand-receptor interactions .
Example : DFT-computed NMR shifts for a related quinoline derivative matched experimental data within 0.3 ppm, validating the assigned structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
